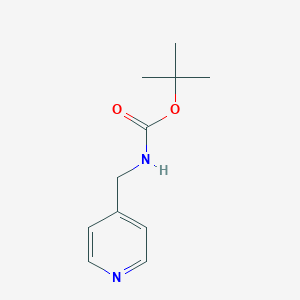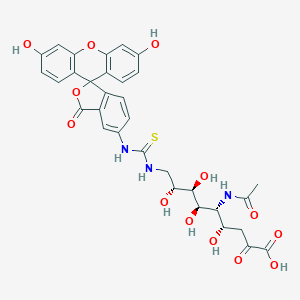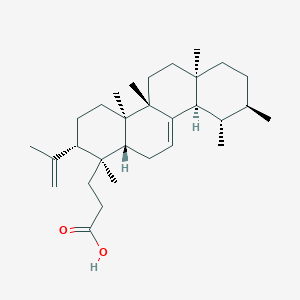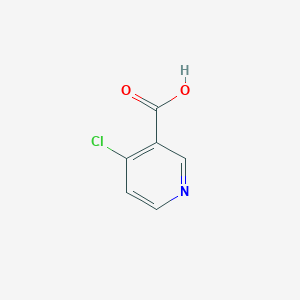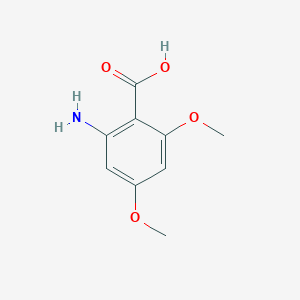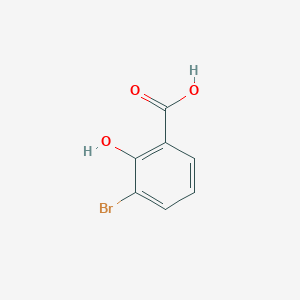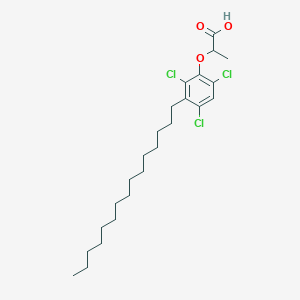
3-Bromo-4-isopropylpyridine
Overview
Description
3-Bromo-4-isopropylpyridine is a heterocyclic organic compound with the chemical formula C8H10BrN. It is a pyridine derivative that has been widely used in scientific research due to its unique properties. This compound is used as a building block for the synthesis of various organic compounds and has been studied for its potential as a drug candidate.
Scientific Research Applications
Dye Sensitized Solar Cells : Propyl isonicotinate and isopropyl isonicotinate, derivatives of pyridine, have been used as additives in bromide/tribromide electrolyte to improve the open circuit voltage and short current density in dye-sensitized solar cells. This leads to enhanced energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).
Synthesis of Pyridines : A method involving isocyanides, arynes, and 3-bromopropyne has been developed for the highly regioselective assembly of di- or trisubstituted pyridines. This process allows for the creation of desirable pyridines in a one-pot manner with high efficiency (Sha, Shen, & Wu, 2013).
Synthesis of Macrocycles : Perfluoro-4-isopropylpyridine can be utilized to synthesize various macrocyclic systems containing pyridine sub-units. These macrocycles are capable of complexing with cations and anions depending on their structural configuration (Chambers et al., 2003).
Antibiotic and Antifungal Synthesis : Gold(III) complexes with bromo-pyridine derivatives have shown potential in the synthesis of new antibiotics and antifungal agents (Cattalini, Clark, Orio, & Poon, 1968).
Total Synthesis of Variolin B and Deoxyvariolin B : The selective palladium-mediated functionalization of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system has been used for the total synthesis of these compounds, demonstrating the versatility of pyridine derivatives in complex organic syntheses (Baeza et al., 2010).
Antitumor Activity : The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, showing similar crystal structures and antitumor activities, with one isomer exhibiting higher PI3K kinase inhibition (Zhou et al., 2015).
Safety and Hazards
Future Directions
The discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . Drug combinations that exploit synthetic lethality, protein-protein interactions, functional complementarity, and blocking of resistance mechanisms could ultimately overcome the barriers inherent to the development of BRD4 inhibitors as future cancer drugs .
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used inSuzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-isopropylpyridine would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the reaction of palladium with the bromopyridine, resulting in the formation of a new palladium-carbon bond . Transmetalation then occurs, which involves the transfer of the organoboron compound from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound is often involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, potentially affecting their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in the Suzuki–Miyaura cross-coupling process . The product of this reaction could have various effects depending on its structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which the Suzuki–Miyaura cross-coupling reaction is performed can significantly impact the efficiency and outcome of the reaction . Factors such as temperature, solvent, and the presence of a base can all play a role in this process .
properties
IUPAC Name |
3-bromo-4-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNTVJABNWFYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523433 | |
| Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90731-96-7 | |
| Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



